molecular formula C9H13NO3 B567356 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1223748-42-2

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B567356
M. Wt: 183.207
InChI Key: GGAIJENHTSZWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .


Molecular Structure Analysis

The molecular weight of “1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is 183.207. The compound has one hydrogen bond donor and three hydrogen bond acceptors.


Chemical Reactions Analysis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involved the cyclization of 2-methylenesuccinic acid with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .


Physical And Chemical Properties Analysis

“1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their potential in antibacterial and antimicrobial activities. Research has shown that modifications to this compound can enhance in vitro and in vivo activity against various bacterial strains. For instance, the incorporation of fluoronaphthyridine groups and specific substitutions have demonstrated improved therapeutic potential as antibacterial agents (Bouzard et al., 1992). Moreover, derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial activity, particularly against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Synthesis and Chemical Reactivity

The compound has also been utilized as a precursor in the synthesis of complex molecules with potential biological applications. Research into regiospecific additions and the reactivity of related compounds highlights the versatility of 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid in synthetic chemistry, enabling the generation of novel cyclobutane derivatives and contributing to advancements in drug synthesis and development (Gaoni, 1988).

Novel Bicyclic Systems and Biological Activity Prediction

The condensation of 5-oxopyrrolidine-3-carboxylic acids has led to the formation of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, with their structures confirmed through various spectroscopic methods. Predictive studies on the biological activity of these synthesized compounds have opened new avenues for the development of therapeutic agents with potential biological significance (Kharchenko et al., 2008).

Safety And Hazards

The safety data sheet (SDS) for “1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” can be found on various chemical databases . It’s important to note that this compound is for research use only and not intended for human or veterinary use.

Future Directions

As this compound is used for research purposes, future directions would likely involve further exploration of its potential applications in various fields of study .

properties

IUPAC Name

1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAIJENHTSZWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676525
Record name 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1223748-42-2
Record name 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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